

2-(Chloromethyl)-4-methoxypyridine hydrochloride spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No.: B1590798

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An In-Depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-4-methoxypyridine Hydrochloride

This guide provides a comprehensive analysis of the key spectral data for **2-(Chloromethyl)-4-methoxypyridine hydrochloride** (CAS No: 62734-08-1), a significant heterocyclic building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogues and first principles to provide a reliable interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction and Molecular Structure

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a substituted pyridine derivative. Such compounds are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a reactive chloromethyl group, a methoxy substituent, and the pyridine ring makes it a versatile synthon. Accurate spectral characterization is paramount to confirm its identity, purity, and stability before its use in multi-step synthetic pathways.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is a key consideration for both reaction chemistry and analytical characterization. The protonation of the pyridine nitrogen significantly influences the electronic distribution within the aromatic ring, a feature that is clearly reflected in its spectral properties.

Compound Details:

- IUPAC Name: 2-(chloromethyl)-4-methoxypyridine;hydrochloride
- Molecular Formula: C₇H₉Cl₂NO
- Molecular Weight: 194.06 g/mol
- CAS Number: 62734-08-1

Caption: Structure of **2-(Chloromethyl)-4-methoxypyridine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For a pyridinium salt, the choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the salt and have well-characterized solvent peaks. Deuterium oxide (D₂O) can also be used, but this will result in the exchange of the N-H proton, rendering it unobservable.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-(Chloromethyl)-4-methoxypyridine hydrochloride**.
- Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The use of DMSO-d₆ is advantageous as it does not exchange with the N-H proton, allowing for its observation.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Data Acquisition: Record the spectrum at room temperature, acquiring at least 16 scans to ensure a good signal-to-noise ratio.

- Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).

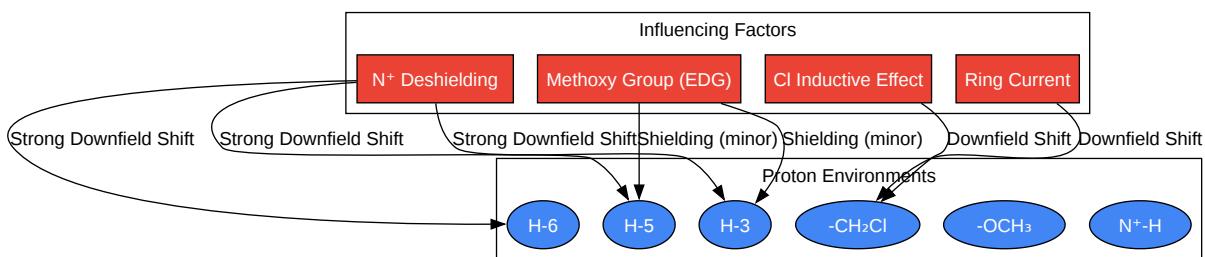
Predicted ¹H NMR Spectral Data and Interpretation

The protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons due to the increased electron-withdrawing nature of the positively charged nitrogen atom. This effect is a common feature in the NMR spectra of pyridine hydrochlorides.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.3-8.5	Doublet (d)	1H	H-6	Adjacent to the electron-withdrawing N ⁺ center.
~7.2-7.4	Doublet of Doublets (dd) or Doublet (d)	1H	H-5	Influenced by ortho N ⁺ and meta methoxy group.
~7.0-7.1	Doublet (d)	1H	H-3	Shielded by the para-methoxy group but deshielded by the N ⁺ .
~4.9-5.1	Singlet (s)	2H	-CH ₂ Cl	Alpha to the pyridine ring and a chlorine atom, causing a strong downfield shift.
~4.0-4.2	Singlet (s)	3H	-OCH ₃	Typical chemical shift for a methoxy group on an aromatic ring.
>10.0 (broad)	Singlet (s)	1H	N ⁺ -H	Acidic proton on the nitrogen, often broad and significantly downfield.

Interpretation Causality:

- The protons on the pyridine ring (H-6, H-5, H-3) are all shifted downfield compared to neutral pyridine due to the deshielding effect of the cationic nitrogen center.
- The H-6 proton is expected to be the most downfield of the ring protons due to its proximity to the nitrogen.
- The singlet nature of the $-\text{CH}_2\text{Cl}$ and $-\text{OCH}_3$ protons arises from the absence of adjacent protons. The significant downfield shift of the $-\text{CH}_2\text{Cl}$ protons is a cumulative effect of the adjacent aromatic ring and the electronegative chlorine atom.



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Caption: Factors influencing ^1H NMR chemical shifts.

Predicted ^{13}C NMR Spectral Data

The principles of deshielding also apply to the ^{13}C NMR spectrum, where carbons closer to the protonated nitrogen will appear at a lower field.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~165-168	C-4	Carbon attached to the electronegative oxygen atom.
~150-153	C-2	Attached to the nitrogen and the chloromethyl group.
~145-148	C-6	Alpha to the protonated nitrogen.
~115-118	C-5	Influenced by the N^+ and methoxy group.
~110-112	C-3	Shielded by the methoxy group.
~56-58	$-\text{OCH}_3$	Typical range for a methoxy carbon.
~45-48	$-\text{CH}_2\text{Cl}$	Carbon attached to an electronegative chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid **2-(Chloromethyl)-4-methoxypyridine hydrochloride** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal first. Then, collect the sample

spectrum over a range of 4000-400 cm^{-1} , co-adding at least 16 scans for a high-quality spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring, the C-O ether linkage, the C-Cl bond, and C-H bonds.

Wavenumber (cm^{-1})	Intensity	Assignment	Rationale
3100-3000	Medium-Weak	Aromatic C-H Stretch	Characteristic for C-H bonds on an aromatic ring.
2950-2850	Medium-Weak	Aliphatic C-H Stretch	From the $-\text{CH}_2\text{Cl}$ and $-\text{OCH}_3$ groups.
~2700-2400	Broad, Strong	N^+-H Stretch	The stretching vibration of the proton on the pyridinium nitrogen, often broad and complex.
1600-1585 & 1500-1400	Medium-Strong	C=C and C=N Ring Stretching	Characteristic vibrations of the pyridine aromatic ring skeleton.
1270-1230	Strong	Aryl-O Stretch (Asymmetric)	Ar-O-C stretching from the methoxy group.
1150-1050	Strong	Aryl-O Stretch (Symmetric)	C-O-Ar stretching from the methoxy group.
800-600	Strong	C-Cl Stretch	Characteristic absorption for an alkyl chloride.

Interpretation Causality: The presence of strong bands in the 1600-1400 cm^{-1} region confirms the aromatic nature of the pyridine ring. A strong, sharp peak around 1250 cm^{-1} is a hallmark of an aryl ether. The broad absorption below 3000 cm^{-1} is indicative of the N^+-H stretch, a key feature confirming the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. For a pre-charged salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that can transfer the intact cation from solution to the gas phase.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Instrumentation:** Introduce the sample into an ESI-mass spectrometer operating in positive ion mode.
- **Data Acquisition:** Infuse the sample at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion of the free base, $[\text{M}]^+$, after the loss of HCl.

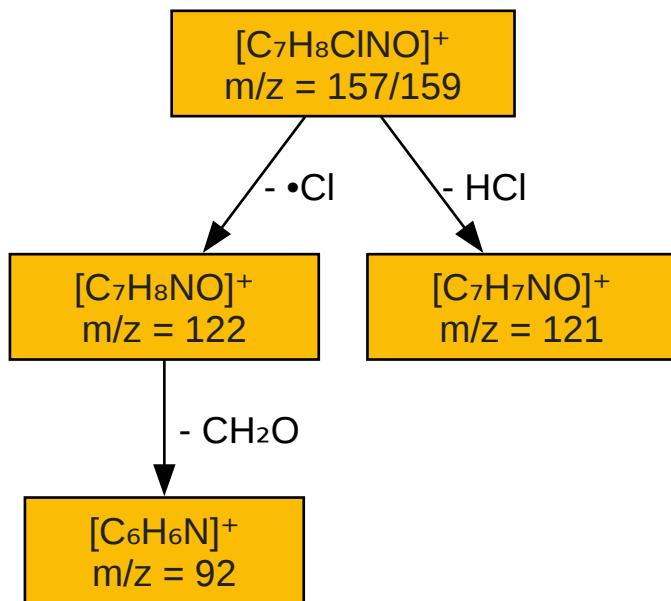
The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will be a key diagnostic feature for all chlorine-containing fragments.

- **Molecular Ion (of the free base):** The expected molecular ion would correspond to the free base, $\text{C}_7\text{H}_8\text{ClNO}$.
 - $[\text{M}]^+$ for ^{35}Cl : $m/z = 157.03$
 - $[\text{M}+2]^+$ for ^{37}Cl : $m/z = 159.03$ (with ~1/3 the intensity)

Predicted Fragmentation Pathway: The molecular ion is energetically unstable and will fragment. The fragmentation of chlorinated pyridine compounds often involves the loss of HCl

or the chlorine radical.

- Loss of Chlorine Radical: The most likely initial fragmentation is the cleavage of the C-Cl bond to form a stable pyridinium-methyl cation.
 - $[M - Cl]^+$: m/z = 122.06
- Loss of Formaldehyde: Subsequent loss of formaldehyde (CH_2O) from the methoxy group is a possible pathway.
 - $[M - Cl - CH_2O]^+$: m/z = 92.05
- Loss of HCl: Another common fragmentation for chloro-alkyl compounds is the loss of an entire HCl molecule.
 - $[M - HCl]^+$: m/z = 121.05



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Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion

The comprehensive spectral analysis of **2-(Chloromethyl)-4-methoxypyridine hydrochloride** provides a clear and definitive confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the protonated nitrogen and the substituents on the pyridine ring. The IR spectrum robustly identifies the key functional groups, including the aromatic ring, the aryl ether linkage, and the alkyl chloride. Finally, mass spectrometry confirms the molecular weight of the parent free base and reveals a predictable fragmentation pattern dominated by the loss of the chlorine atom. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com